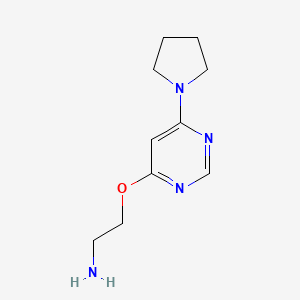
4-Bromo-6-(methoxymethyl)pyrimidine
Descripción general
Descripción
4-Bromo-6-(methoxymethyl)pyrimidine (BMMP) is a pyrimidine derivative. It has the molecular formula C6H7BrN2O and a molecular weight of 203.04 g/mol . It has gained attention in recent years due to its potential use in various research and industrial fields.
Molecular Structure Analysis
The molecular structure of BMMP includes a pyrimidine ring with a bromine atom at the 4th position and a methoxymethyl group at the 6th position . The InChI key for BMMP is IZAYYLONTZTYSW-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrimidines, including BMMP, can undergo a variety of chemical reactions. For instance, pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring .Aplicaciones Científicas De Investigación
Antiviral Activity
- A study conducted by Hocková et al. (2003) explored derivatives of 2,4-Diamino-6-hydroxypyrimidines, which are related to 4-Bromo-6-(methoxymethyl)pyrimidine, for antiviral activities. These compounds showed significant inhibition of retrovirus replication in cell culture, demonstrating potential for antiretroviral applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Structural Studies
The synthesis and solvolysis of 2-(1'-Bromo-1'-methylethyl)pyrimidines were investigated by Brown and Waring (1977). This study provides foundational knowledge on the chemical behavior of brominated pyrimidine derivatives, which is relevant for understanding compounds like this compound (Brown & Waring, 1977).
Another study by Baeza et al. (2010) involved the functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system, which is closely related to the pyrimidine structure in this compound. This work contributes to the understanding of the chemistry and potential applications of pyrimidine derivatives (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Immunomodulatory and Anticancer Properties
- A research by Hannah et al. (2000) focused on sterically hindered 2-amino-5-halo-4,6-(disubstituted)pyrimidines, which are structurally related to this compound. These compounds showed potential as immunological agents with anticancer properties (Hannah, Sherer, Davies, Titman, Laughton, & Stevens, 2000).
Direcciones Futuras
BMMP and other pyrimidine derivatives have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . They also have potential as anticancer agents . Future research could focus on developing more potent and efficacious drugs with the pyrimidine scaffold .
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been known to exhibit anticancer activity by interacting with various cellular targets .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with the bcr-abl t315l mutant, a protein associated with certain types of cancer .
Biochemical Pathways
4-Bromo-6-(methoxymethyl)pyrimidine is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process involves the transmetalation of organoboron reagents, which are transferred from boron to palladium .
Result of Action
Pyrimidine derivatives have been shown to exhibit anticancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound is often used, requires specific reaction conditions .
Análisis Bioquímico
Biochemical Properties
4-Bromo-6-(methoxymethyl)pyrimidine is involved in several biochemical reactions due to its structural similarity to naturally occurring pyrimidines. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH), which plays a role in the de novo synthesis of pyrimidines . The nature of these interactions often involves competitive inhibition, where this compound competes with natural substrates for enzyme binding sites.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation of cancer cells by inhibiting key enzymes involved in DNA synthesis . Additionally, it can modulate cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses. The compound’s impact on cellular metabolism includes changes in the levels of metabolites involved in nucleotide synthesis and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It binds to the active sites of enzymes like DHODH, inhibiting their activity and thereby reducing the synthesis of pyrimidine nucleotides . This inhibition can lead to a decrease in DNA and RNA synthesis, ultimately affecting cell proliferation and survival. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of nucleotide synthesis and prolonged effects on cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, it can cause adverse effects, including toxicity and damage to rapidly proliferating tissues such as the gastrointestinal tract and bone marrow. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to pyrimidine synthesis and degradation. It interacts with enzymes such as DHODH and orotate phosphoribosyltransferase (OPRT), which are key players in the de novo synthesis of pyrimidine nucleotides . The compound’s effects on metabolic flux include alterations in the levels of intermediates and end products of pyrimidine metabolism, impacting overall cellular nucleotide pools.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . Binding proteins and transporters play a role in its localization and accumulation within specific tissues, influencing its overall bioavailability and effectiveness.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can enhance its interactions with target enzymes and biomolecules, thereby modulating its biochemical effects.
Propiedades
IUPAC Name |
4-bromo-6-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAYYLONTZTYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(chloromethyl)-6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B1479219.png)
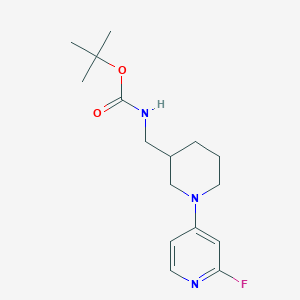

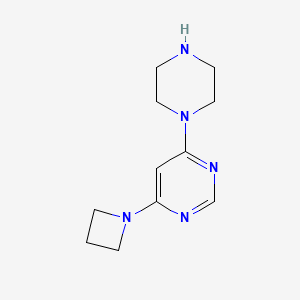

![Methyl 3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B1479226.png)
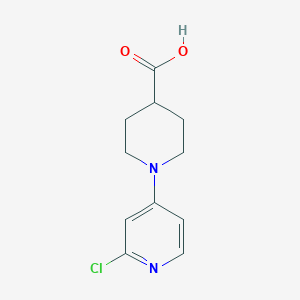
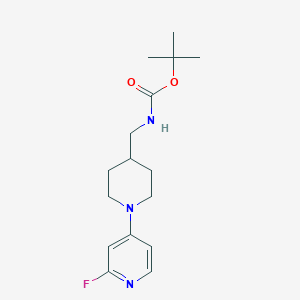
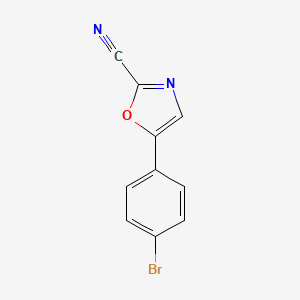


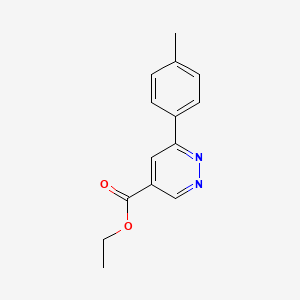
![1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479236.png)
